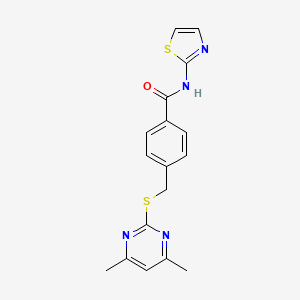

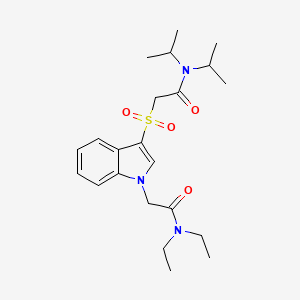

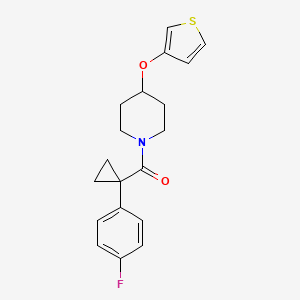

![molecular formula C7H12FNO B2506693 (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol CAS No. 2375269-44-4](/img/structure/B2506693.png)

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol, also known as AZD-9164, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of compounds known as muscarinic acetylcholine receptor antagonists, which are known to have a wide range of effects on the central and peripheral nervous systems. 1.1]heptan-1-yl)methanol.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Rearrangements

- Novel Synthesis Approaches : Research has explored stereoselective syntheses of difunctionalized azabicyclo compounds, including those with fluorine substituents, using methods like rearrangements of iodides to alcohols initiated by Selectfluor, and rearrangements of alcohols to fluorides initiated by Deoxo-Fluor. These methods are significant in producing varied derivatives for potential application in chemical synthesis and drug design (Krow et al., 2004).

- Regioselective Ring Opening : The ring opening of azabicyclo compounds with organocopper reagents has been shown to be regioselective, which is essential in the synthesis of complex organic molecules (Krow et al., 2004).

Radiotracer Development

- PET Imaging Studies : The synthesis of radiotracers, like fluoropyridyl-azabicycloheptane derivatives, has been explored for studying nicotinic acetylcholine receptors, highlighting its potential use in neurological and pharmacological research (Horti et al., 1996).

Synthesis of β-Amino Acids

- Peptide Engineering and Drug Design : A scalable synthesis of methanonipecotic acid, a conformationally constrained nonchiral β-amino acid derived from the azabicycloheptane structure, has been developed. This is useful in peptide engineering and peptidomimetic drug design (Tymtsunik et al., 2013).

Propiedades

IUPAC Name |

(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO/c8-7-1-6(2-7,5-10)3-9-4-7/h9-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXVFUYIXAFHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(CNC2)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

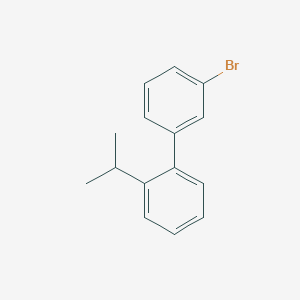

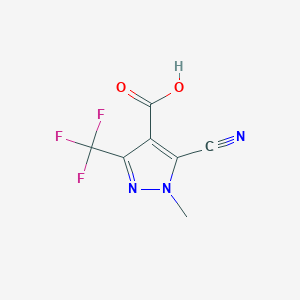

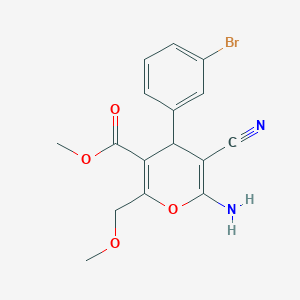

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)

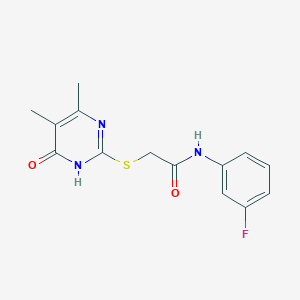

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)